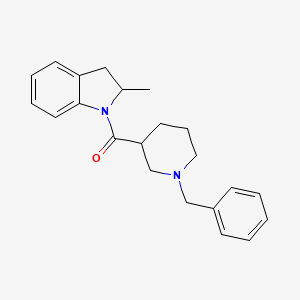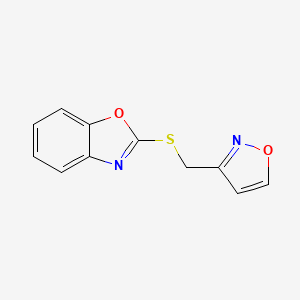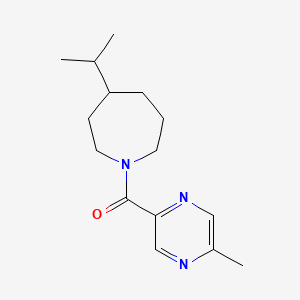
(1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone, also known as AB-PINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent effects on the endocannabinoid system. This compound has been widely studied for its potential medical applications, as well as its use as a recreational drug.
Mecanismo De Acción
(1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone acts on the endocannabinoid system, specifically the CB1 and CB2 receptors. It has a high affinity for these receptors, which allows it to produce potent effects on the body. This compound is a full agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. It has also been shown to have partial agonist activity at the CB2 receptor, which is involved in the immune system and inflammation.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects on the body. It has been shown to produce a potent analgesic effect, which is likely due to its activity at the CB1 receptor. It also produces anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions. This compound has been shown to have anticonvulsant properties, which could make it useful in the treatment of epilepsy and other seizure disorders. In addition, this compound has been shown to produce a range of psychoactive effects, including euphoria, relaxation, and altered perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which makes it useful for studying the effects of cannabinoids on the body. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, this compound has several limitations for lab experiments. It has a high potential for abuse and misuse, which makes it difficult to control in a lab setting. In addition, its psychoactive effects could interfere with the results of certain experiments.
Direcciones Futuras
There are several future directions for research on (1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone. One area of interest is its potential for the treatment of chronic pain and inflammation. Further research is needed to determine the optimal dosage and administration method for these conditions. Another area of interest is its potential for the treatment of epilepsy and other seizure disorders. Further research is needed to determine the safety and efficacy of this compound for these conditions. Finally, there is a need for further research on the potential risks and side effects of this compound, particularly with regard to its potential for misuse and abuse.
Métodos De Síntesis
(1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone is synthesized through a multi-step process that involves the reaction of piperidine and indole derivatives. The exact synthesis method is not disclosed due to its potential for misuse and abuse.
Aplicaciones Científicas De Investigación
(1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone has been widely studied for its potential medical applications. It has been found to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. In addition, this compound has been shown to have anticonvulsant properties, which could make it useful in the treatment of epilepsy and other seizure disorders.
Propiedades
IUPAC Name |
(1-benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-17-14-19-10-5-6-12-21(19)24(17)22(25)20-11-7-13-23(16-20)15-18-8-3-2-4-9-18/h2-6,8-10,12,17,20H,7,11,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKGSSKRDQSLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCCN(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B7563076.png)
![1-Ethyl-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]benzimidazole](/img/structure/B7563079.png)




![(3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7563122.png)
![N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563128.png)
![N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7563131.png)
![[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate](/img/structure/B7563146.png)
![methyl 6-methyl-2-oxo-4-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B7563147.png)

![2-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylsulfanyl]-1-methyl-5-phenylimidazole](/img/structure/B7563158.png)